1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea
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Description
1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research indicates that derivatives closely related to 1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea exhibit significant anticancer properties. Specifically, a study highlighted the antiproliferative effects of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines, suggesting potential as BRAF inhibitors in cancer therapy (Jian Feng et al., 2020).
Synthesis Techniques
Efficient synthesis methods for compounds with similar structures, including the use of microwave irradiation, have been developed to improve yields and reduce reaction times. For example, a method for synthesizing benzothiazoleurea derivatives demonstrates advancements in the synthesis of complex ureas (Wenbin Chen et al., 2010).
Central Nervous System Activity
Novel urea derivatives have been synthesized and evaluated for their central nervous system activity, exploring their potential therapeutic applications. This includes studies on the structure-activity relationships to better understand the compound's effects on neurological pathways (E. Szacon et al., 2015).
Anthelmintic Agents
Derivatives have also been investigated for their anthelmintic activity, showing promise in treating parasitic worm infections. The modification of the heterocyclic ring in these compounds could lead to the discovery of new, effective anthelmintic agents (S. Sarkar et al., 2013).
Corrosion Inhibition
Urea derivatives have been found to inhibit corrosion in metals, suggesting applications in protecting materials from degradation. The study on 1,3,5-triazinyl urea derivatives demonstrates their effectiveness in corrosion inhibition for mild steel in acidic environments (B. Mistry et al., 2011).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-8-6-13(7-9-15)10-21-18(25)22-16(14-4-2-1-3-5-14)11-23-17(24)12-27-19(23)26/h1-9,16H,10-12H2,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZIKZPBFHLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.